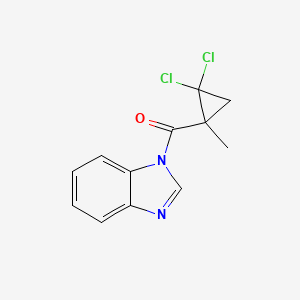
1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-dichloro-1-methylcyclopropyl[(1H-benzimidazol-1-yl)methyl]ketone , belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .
Preparation Methods
The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine. The specific synthetic route and reaction conditions may vary, but the general approach allows for the formation of the C–N bond in the imidazole ring .
Chemical Reactions Analysis
1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzimidazole ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It may exhibit antibacterial, antiviral, or antitumor properties.
Chemistry: Researchers explore its reactivity and potential as a building block for novel molecules.
Industry: Its derivatives could serve as intermediates in drug synthesis or other industrial processes.
Mechanism of Action
The exact mechanism by which 1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H10Cl2N2O |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2,2-dichloro-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C12H10Cl2N2O/c1-11(6-12(11,13)14)10(17)16-7-15-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3 |
InChI Key |
LRJZCHXNVMTSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















